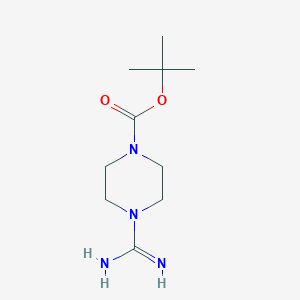
Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine itself is a heterocyclic organic compound, consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. The tert-butyl group attached to the piperazine ring indicates the presence of a tertiary butyl substituent, which is known for increasing steric bulk and can influence the chemical reactivity and physical properties of the molecule.
Synthesis Analysis
The synthesis of tert-butyl piperazine-1-carboxylate derivatives involves various chemical reactions and starting materials. For instance, the synthesis of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, a related compound, was achieved from L-alanine and involved the preparation of enantiomerically pure compounds through benzylation and oxidative coupling reactions . Another derivative, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, was synthesized by a condensation reaction between carbamimide and 3-fluorobenzoic acid . These methods demonstrate the versatility in synthesizing tert-butyl piperazine-1-carboxylate derivatives, which can be tailored for specific functional groups and structural requirements.
Molecular Structure Analysis
The molecular structure of tert-butyl piperazine-1-carboxylate derivatives has been elucidated using various analytical techniques. X-ray diffraction studies have provided detailed insights into the crystalline structure of these compounds. For example, tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was reported to crystallize in the monoclinic space group with typical bond lengths and angles for this type of piperazine-carboxylate . Similarly, the crystal structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was determined, revealing weak intermolecular interactions and aromatic π-π stacking interactions that contribute to the three-dimensional architecture of the compound .
Chemical Reactions Analysis
The tert-butyl piperazine-1-carboxylate derivatives participate in various chemical reactions, which are essential for their applications in synthesizing biologically active compounds. For instance, tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized through amination, which is a key step for the production of benzimidazole compounds with biological activity . Another derivative underwent a Mitsunobu reaction followed by alkaline hydrolysis to afford trans isomers, demonstrating the stereoselective nature of the chemical transformations that these compounds can undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl piperazine-1-carboxylate derivatives are influenced by their molecular structure. The presence of tert-butyl groups can increase the steric hindrance around the piperazine ring, potentially affecting the solubility, boiling point, and stability of the compound. The crystalline structure, as revealed by X-ray diffraction studies, can also provide information on the melting point and the intermolecular forces present in the solid state . These properties are crucial for the compound's applications in pharmaceutical synthesis and other chemical industries.
Applications De Recherche Scientifique
Synthesis and Medicinal Chemistry
Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate is an important intermediate in the synthesis of various pharmacologically active compounds. It has been utilized in the development of small molecule anticancer drugs, leveraging its ability to interact with the PI3K/AKT/mTOR pathway in cancer cells (Zhang, Ye, Xu, & Xu, 2018). Additionally, derivatives of this compound have been synthesized for biological evaluations, including in vitro antibacterial and anthelmintic activity, as seen in the study by Sanjeevarayappa et al. (2015), which highlights its potential in addressing various infectious diseases (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Role in Catalysis and Chemical Reactions
The compound has been noted for its role in catalytic processes and chemical reactions. For instance, it is involved in the synthesis of the novel protein tyrosine kinase Jak3 inhibitor—CP-690550, as detailed in a study by Chen Xin-zhi (2011). This demonstrates its utility in the synthesis of complex molecules with significant pharmacological properties (Xin-zhi, 2011).
Material Science and Corrosion Inhibition
In material science, a novel application of tert-butyl 4-carbamimidoylpiperazine-1-carboxylate derivatives has been explored in the field of corrosion inhibition. Research by Praveen et al. (2021) indicates its effectiveness in protecting steel surfaces in corrosive environments, demonstrating a potential role in industrial applications (Praveen, Prasanna, Mallikarjuna, Jagadeesh, Hebbar, & Rashmi, 2021).
Safety And Hazards
The safety information for Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate indicates that it has a GHS07 pictogram, with the signal word "warning" . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+351+338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propriétés
IUPAC Name |
tert-butyl 4-carbamimidoylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N4O2/c1-10(2,3)16-9(15)14-6-4-13(5-7-14)8(11)12/h4-7H2,1-3H3,(H3,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNAHJKRZWPBSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40569929 | |
| Record name | tert-Butyl 4-carbamimidoylpiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate | |
CAS RN |
153836-14-7 | |
| Record name | tert-Butyl 4-carbamimidoylpiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



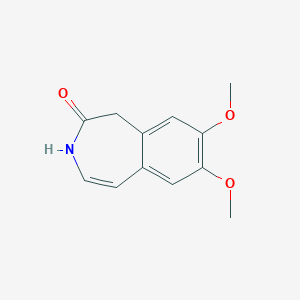
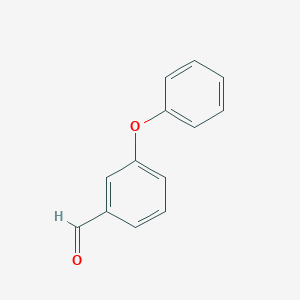
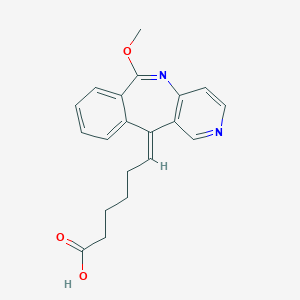
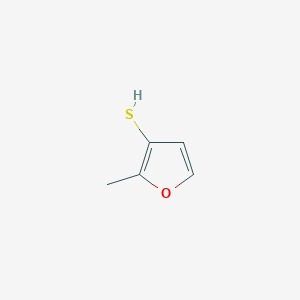
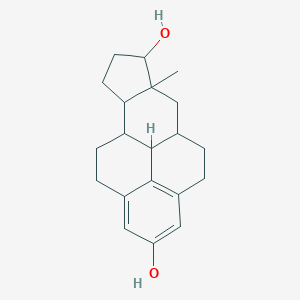
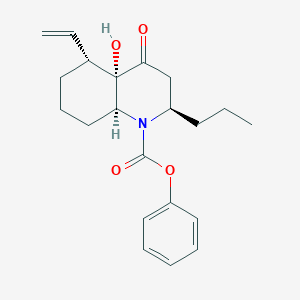
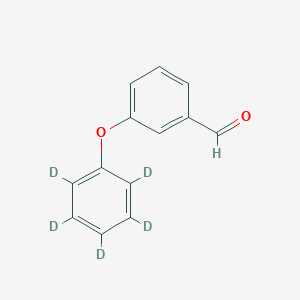
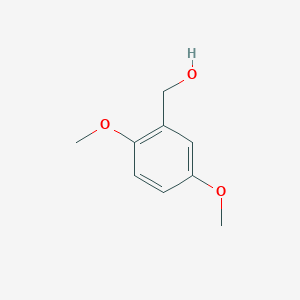

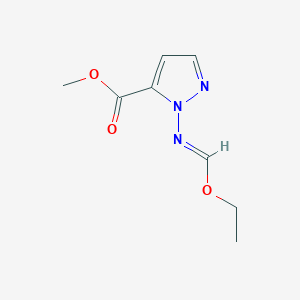
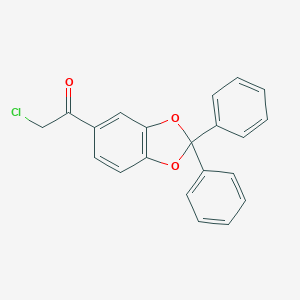
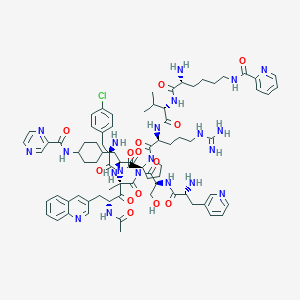
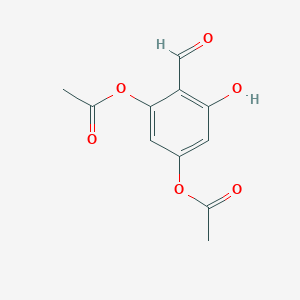
![tert-butyl 2-amino-3-cyano-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B142684.png)